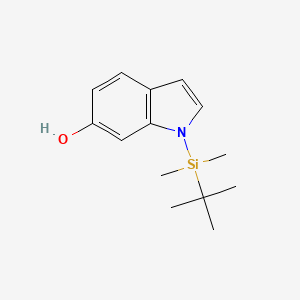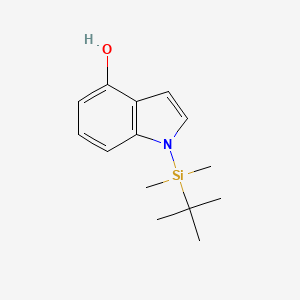
1-(tert-butyldimethylsilyl)-1H-indol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyl)-1H-indol-4-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an indole ring. This compound is significant in organic synthesis due to its stability and utility in protecting hydroxyl groups during various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyldimethylsilyl)-1H-indol-4-ol typically involves the protection of the hydroxyl group on the indole ring. The process generally includes the following steps:
Starting Material: The synthesis begins with 1H-indol-4-ol.
Silylation Reaction: The hydroxyl group is protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of TBDMS-Cl and appropriate bases.
Optimized Reaction Conditions: Ensuring efficient mixing and temperature control to maximize yield and purity.
Purification: The product is typically purified by column chromatography or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyldimethylsilyl)-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, although the TBDMS group remains stable under mild oxidative conditions.
Reduction: The compound can participate in reduction reactions, particularly at the indole ring, while the TBDMS group protects the hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, with the TBDMS group providing steric protection to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products depend on the specific reactions but typically involve modifications to the indole ring while the TBDMS group remains intact, ensuring the hydroxyl group is protected throughout the reaction sequence.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldimethylsilyl)-1H-indol-4-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active indole derivatives.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1-(tert-butyldimethylsilyl)-1H-indol-4-ol exerts its effects is primarily through the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether linkage, which is resistant to a wide range of reaction conditions. This stability allows for selective reactions on other parts of the molecule without affecting the protected hydroxyl group. The molecular targets and pathways involved are typically those associated with the indole ring’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)-1H-indol-4-ol: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group. It is less stable under acidic conditions.
1-(Triisopropylsilyl)-1H-indol-4-ol: Features a bulkier triisopropylsilyl group, providing greater steric protection but potentially more challenging to remove.
1-(tert-Butyldiphenylsilyl)-1H-indol-4-ol: Contains a tert-butyldiphenylsilyl group, offering different steric and electronic properties.
Uniqueness: 1-(tert-Butyldimethylsilyl)-1H-indol-4-ol is unique due to the balance it offers between stability and ease of removal. The tert-butyldimethylsilyl group provides robust protection under a variety of conditions while being removable under mild acidic conditions, making it highly versatile in synthetic applications.
Eigenschaften
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)15-10-9-11-12(15)7-6-8-13(11)16/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMHGDVONGFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
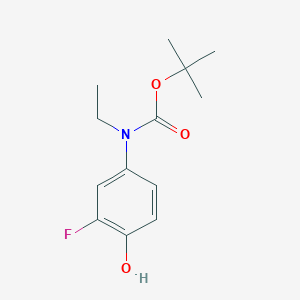
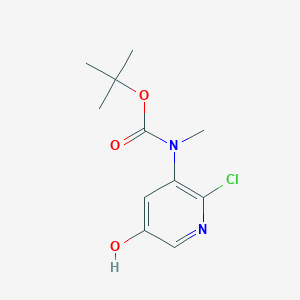
![5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride](/img/structure/B8034155.png)
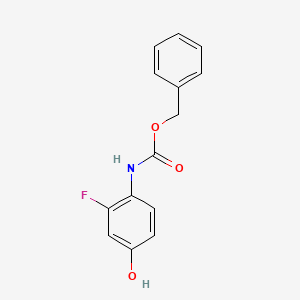
![3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol](/img/structure/B8034182.png)
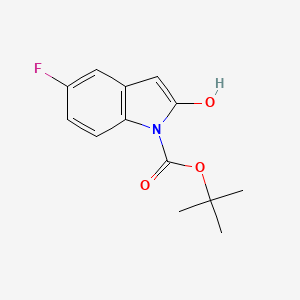
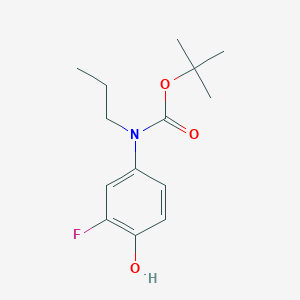
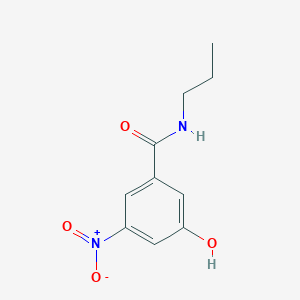
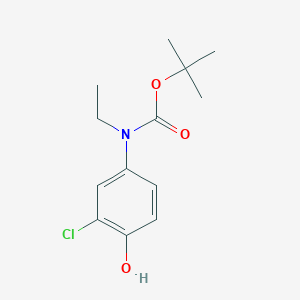
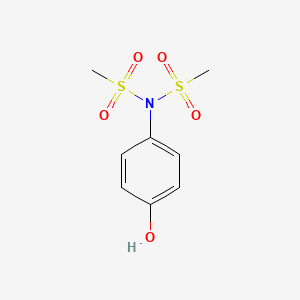
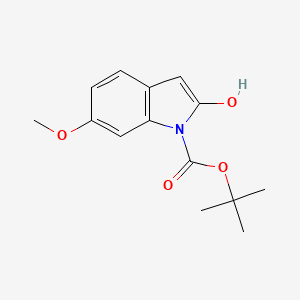
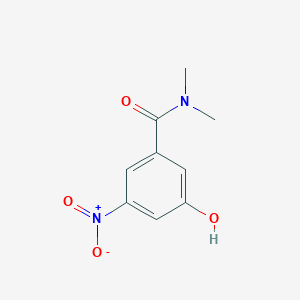
![3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol](/img/structure/B8034213.png)
